15-(1,3-benzodioxol-5-ylmethylsulfanyl)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene
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Overview
Description
1,3-benzodioxol-5-ylmethyl 8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl sulfide is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzodioxol-5-ylmethyl 8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl sulfide involves several steps, including the formation of the benzodioxole ring, the pyrano-pyrido-thieno-pyrimidine core, and the final sulfide linkage. The synthetic route typically involves:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Construction of the Pyrano-Pyrido-Thieno-Pyrimidine Core: This step involves multiple cyclization reactions, often starting with a pyridine derivative and incorporating thiophene and pyrimidine rings through a series of condensation and cyclization reactions.
Formation of the Sulfide Linkage:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,3-benzodioxol-5-ylmethyl 8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl sulfide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfide group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfide linkage, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, thiol reagents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound is being investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Biological Studies: It can be used as a tool compound to study the mechanisms of cell cycle regulation and apoptosis.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3-benzodioxol-5-ylmethyl 8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl sulfide involves its interaction with specific molecular targets within the cell. It is believed to inhibit key enzymes involved in cell cycle progression, leading to cell cycle arrest and apoptosis. The compound may also interact with signaling pathways that regulate cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
1,3-benzodioxol-5-yl-indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.
Pyrano-pyrido-thieno-pyrimidines: Compounds with similar core structures have been investigated for their biological activities.
Uniqueness
1,3-benzodioxol-5-ylmethyl 8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl sulfide is unique due to its combination of multiple heterocyclic rings and the presence of the sulfide linkage. This unique structure may confer specific biological activities and make it a valuable compound for further research and development.
Properties
CAS No. |
488734-78-7 |
---|---|
Molecular Formula |
C22H19N3O3S2 |
Molecular Weight |
437.5g/mol |
IUPAC Name |
15-(1,3-benzodioxol-5-ylmethylsulfanyl)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene |
InChI |
InChI=1S/C22H19N3O3S2/c1-22(2)7-15-13(8-28-22)6-14-18-19(30-20(14)25-15)21(24-10-23-18)29-9-12-3-4-16-17(5-12)27-11-26-16/h3-6,10H,7-9,11H2,1-2H3 |
InChI Key |
HQQRDSRLPHFPPC-UHFFFAOYSA-N |
SMILES |
CC1(CC2=NC3=C(C=C2CO1)C4=C(S3)C(=NC=N4)SCC5=CC6=C(C=C5)OCO6)C |
Canonical SMILES |
CC1(CC2=NC3=C(C=C2CO1)C4=C(S3)C(=NC=N4)SCC5=CC6=C(C=C5)OCO6)C |
Origin of Product |
United States |
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